molecular formula C20H22O4 B1624746 4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde CAS No. 77355-02-3

4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde

Cat. No. B1624746
Key on ui cas rn: 77355-02-3
M. Wt: 326.4 g/mol
InChI Key: ZSIVOFNVHLOMBY-UHFFFAOYSA-N
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Patent
US08829067B2

Procedure details

A mixture of 73.3 g (0.6 mol) p-hydroxybenzaldehyde, 73.2 g (0.3 mol) 1,6-dibromohexane, 39.6 g (0.6 mol) potassium hydroxide and 240 ml dimethylformamide was heated under reflux, accompanied by stirring for 1 h, in a 500 ml three-necked flask with reflux condenser, internal thermometer and magnetic stirrer. After cooling the reaction mixture to room temperature, the obtained crystal slurry was placed in a 2-1 beaker containing 1 l of deionized water. The formed suspension was stirred intensively by means of a mechanical stirrer until the initially increased temperature had returned to room temperature. The crystals present were then filtered off, washed thoroughly with water and the product recrystallized from a mixture of 1200 ml ethanol and 300 ml water. After drying to constant weight in the vacuum drying cupboard at 70-80° C. 63.5 g (65% of the theoretical value) 1,6-bis(4-formylphenoxy)hexane (m.p.: 109.8-111.2° C.) was obtained in the form of white crystals.
Quantity
73.3 g
Type
reactant
Reaction Step One
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]Br.[OH-:18].[K+].CN(C)[CH:22]=[O:23]>O>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][O:18][C:2]2[CH:9]=[CH:8][C:5]([CH:22]=[O:23])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Quantity
73.3 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
73.2 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
39.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
240 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 1 h, in a 500 ml three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
STIRRING
Type
STIRRING
Details
The formed suspension was stirred intensively by means of a mechanical stirrer until the initially increased temperature
CUSTOM
Type
CUSTOM
Details
had returned to room temperature
FILTRATION
Type
FILTRATION
Details
The crystals present were then filtered off
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
the product recrystallized from a mixture of 1200 ml ethanol and 300 ml water
CUSTOM
Type
CUSTOM
Details
After drying to constant weight in the vacuum
CUSTOM
Type
CUSTOM
Details
drying cupboard at 70-80° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C1=CC=C(OCCCCCCOC2=CC=C(C=C2)C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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